molecular formula C19H18ClNO3S B11095198 [2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

[2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

Cat. No.: B11095198
M. Wt: 375.9 g/mol
InChI Key: PUQWBCBVPAPFOD-UZYVYHOESA-N
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Description

[(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydronaphthalene moiety with a benzoate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. This is followed by the introduction of the methoxy group and the formation of the ylidene linkage. The final step involves the coupling of the amino group with the 2-chloro-5-(methylsulfanyl)benzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of [(1Z)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C19H18ClNO3S

Molecular Weight

375.9 g/mol

IUPAC Name

[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate

InChI

InChI=1S/C19H18ClNO3S/c1-23-13-7-6-12-4-3-5-18(15(12)10-13)21-24-19(22)16-11-14(25-2)8-9-17(16)20/h6-11H,3-5H2,1-2H3/b21-18-

InChI Key

PUQWBCBVPAPFOD-UZYVYHOESA-N

Isomeric SMILES

COC1=CC\2=C(CCC/C2=N/OC(=O)C3=C(C=CC(=C3)SC)Cl)C=C1

Canonical SMILES

COC1=CC2=C(CCCC2=NOC(=O)C3=C(C=CC(=C3)SC)Cl)C=C1

Origin of Product

United States

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